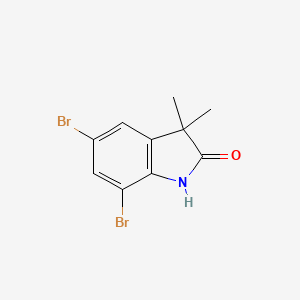

5,7-Dibromo-3,3-dimethylindolin-2-one

Descripción general

Descripción

5,7-Dibromo-3,3-dimethylindolin-2-one is a chemical compound with the molecular formula C10H9Br2NO and a molecular weight of 318.99 . It is known for its potential as a scaffold for designing new drugs due to the presence of the indolin-2-one core structure. Indolin-2-ones are known to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties.

Molecular Structure Analysis

The molecular structure of 5,7-Dibromo-3,3-dimethylindolin-2-one consists of a core indolin-2-one structure with two bromine atoms attached at the 5 and 7 positions and two methyl groups attached at the 3 position .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dibromo-3,3-dimethylindolin-2-one are as follows :

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The compound 4-(2-methylene-1-ethyl-3,3-dimethylindoline-2'-yl)-6,8-dibromo-1'-ethyl-3',3'-dimethylspiro[3,4-dihydro-2H-1-benzopyran-2,2'-indoline] was synthesized using a variant of 5,7-Dibromo-3,3-dimethylindolin-2-one. It was characterized by elemental analysis and IR spectra, and its crystal structure was determined by X-ray single-crystal diffraction. This research highlights its potential in crystallography and material science (Jin, Dan, Zhang, Feng, & De-chun, 2010).

Catalysis and Synthesis of Complex Molecules

- 1,3-Dibromo-5,5-dimethylhydantoin, a related compound, has been used as an efficient catalyst for synthesizing 14-aryl-14H-dibenzo[a,j]xanthenes in good to high yields under solvent-free conditions, demonstrating its importance in green chemistry and catalysis (F. Shirini, N. G. Khaligh, G. Imanzadeh, & Parisa Ghods Ghasemabadi, 2012).

Potential in Alzheimer’s Disease Treatment

- New compounds including variants of 5,7-Dibromo-3,3-dimethylindolin-2-one were synthesized and evaluated for their anticholinesterase activities, showing potential as new drugs against Alzheimer’s disease. The compounds worked as gorge-spanning ligands by interacting with different binding sites inside acetylcholinesterase (AChE) (D. C. F. Neto, J. Lima, J. S. F. D. Almeida, T. França, C. J. Nascimento, & J. Villar, 2018).

Polymer Science

- A novel method was developed to synthesize a hyperbranched polymer using a monomer based on an indolin-2-one unit, similar to 5,7-Dibromo-3,3-dimethylindolin-2-one. This demonstrates its potential application in polymer science for creating novel materials (Warapon Sinananwanich, Yukari Segawa, Tomoya Higashihara, & M. Ueda, 2009).

Solubility Studies

- The solubility of 5,7-dibromo-8-hydroxyquinoline, a derivative, in various co-solvent mixtures was studied. This research is crucial for understanding the solubility behavior of similar compounds in different solvent environments (Changfei Zhu, A. Farajtabar, Jiaxin Wu, & Hongkun Zhao, 2020).

Antimicrobial Activity

- Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives were synthesized, starting from dibromo derivatives, and showed varying degrees of antimicrobial activities. This signifies the potential of 5,7-Dibromo-3,3-dimethylindolin-2-one derivatives in developing new antimicrobial agents (R. Faty, M. Rashed, & M. Youssef, 2015).

Safety And Hazards

5,7-Dibromo-3,3-dimethylindolin-2-one is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Propiedades

IUPAC Name |

5,7-dibromo-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2NO/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(10)14/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVOOYJHLGGINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC(=C2)Br)Br)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675144 | |

| Record name | 5,7-Dibromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dibromo-3,3-dimethylindolin-2-one | |

CAS RN |

872271-71-1 | |

| Record name | 5,7-Dibromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

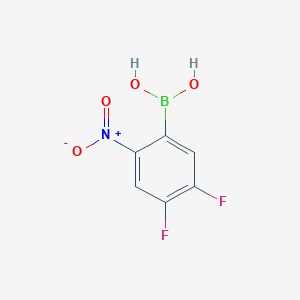

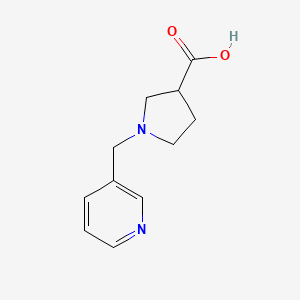

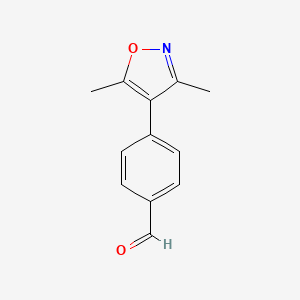

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr](/img/structure/B1393415.png)

![6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393416.png)

![2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1393421.png)

![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)

![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)